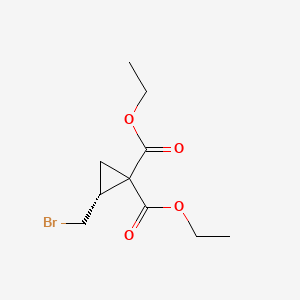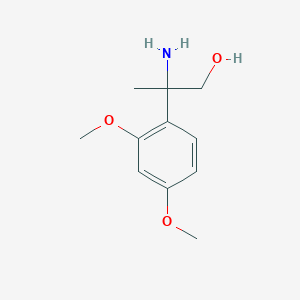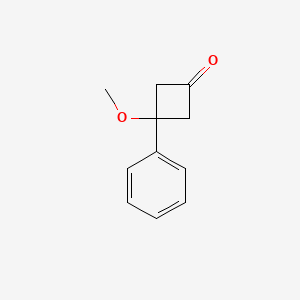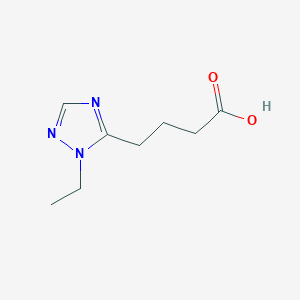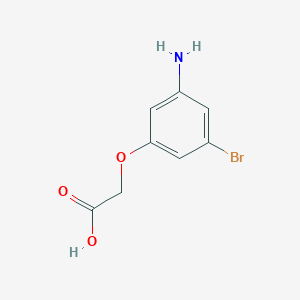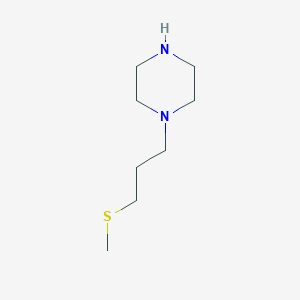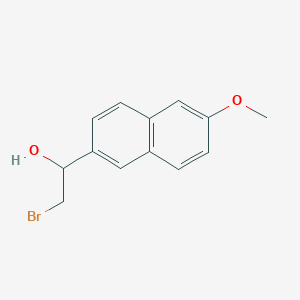
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and an acetaldehyde functional group. This compound is part of the furan family, known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopropyl ketone with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetic acid.
Reduction: 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)methanol
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetic acid
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)methylamine
Uniqueness
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-[5-(2-methylcyclopropyl)furan-2-yl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,5,7,9H,4,6H2,1H3 |
Clave InChI |
WRLOMXCHAKSQER-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(O2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



